3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride
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Overview
Description
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride typically involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid. This method, first reported by Bulow in 1911, remains a widely used strategy . Another approach involves the use of 5-aminopyrazoles and α-oxoketene dithioacetals, catalyzed by trifluoracetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound’s derivatives are explored for their use in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis, thereby exhibiting anti-tuberculosis activity . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents.
2H-pyrazolo[3,4-b]pyridines: These isomers have a different tautomeric form.
Pyrazolo[4,3-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups at positions 3 and 1, respectively, contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4.ClH/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11;/h2-8H,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQGLEXLYNMLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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